molecular formula C8H8BrF2NO B13084874 [3-Bromo-2-(difluoromethoxy)phenyl]methanamine

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine

Cat. No.: B13084874
M. Wt: 252.06 g/mol
InChI Key: VIRFTQNMADLDKQ-UHFFFAOYSA-N
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Description

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine (CAS 1250197-42-2) is a substituted benzylamine derivative with a molecular formula of C8H8BrF2NO and a molecular weight of 252.06 g/mol . This compound features a bromine atom at the 3-position and a difluoromethoxy group (–OCF2H) at the 2-position of the aromatic ring . The difluoromethoxy group is a key structural motif known for its electron-withdrawing properties, metabolic stability, and ability to act as a hydrogen bond donor, which can influence both the physicochemical properties and the binding affinity of molecules in biological systems . This makes it a valuable bioisostere in medicinal chemistry, often used to mimic groups like alcohols or thiols . In scientific research, this compound serves as a versatile chemical building block for the synthesis of more complex molecules, particularly in the field of drug discovery . The bromine atom is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries . The primary amine group (–CH2NH2) also enables the formation of amides, sulfonamides, or imines. Its potential research applications span chemistry, biology, and medicine, including use as a precursor in the development of pharmaceutical candidates and as a probe to study enzyme interactions and metabolic pathways . The compound's mechanism of action in biological systems is hypothesized to involve interaction with specific enzymatic targets or receptors, potentially modulating neurotransmitter activity or inducing apoptosis in cellular assays, though specific target engagement is dependent on the final synthesized derivative . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

[3-bromo-2-(difluoromethoxy)phenyl]methanamine

InChI

InChI=1S/C8H8BrF2NO/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8H,4,12H2

InChI Key

VIRFTQNMADLDKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethoxy)phenylmethanamine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted phenylmethanamines.

    Oxidation: Imines, nitriles.

    Reduction: Dehalogenated phenylmethanamines, alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Bromo-2-(difluoromethoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving halogenated compounds.

Medicine

In medicinal chemistry, [3-Bromo-2-(difluoromethoxy)phenyl]methanamine is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups may enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights critical differences between [3-Bromo-2-(difluoromethoxy)phenyl]methanamine and its closest analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine 3-Br, 2-OCF₂ 252.08* Potential halogen bonding, metabolic stability
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine 3,5-Cl, 2-OCF₂ 248.05 Higher reactivity (Cl vs. Br), antiviral research
(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine Pyridine core, 5-Br, 6-OCF₂ 266.05 Enhanced π-π stacking (aromatic N), CNS activity
(3-Bromo-2-methoxyphenyl)methanamine hydrochloride 3-Br, 2-OCH₃, HCl salt 252.54 Reduced electron-withdrawal (OCH₃ vs. OCF₂), solubility via salt
(4-(Difluoromethoxy)phenyl)methanamine 4-OCF₂, no halogen 173.15 Lower steric bulk, improved solubility

*Calculated based on molecular formula C₈H₈BrF₂NO.

Key Observations:
  • Fluorine (F) in analogs like 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride reduces steric hindrance but may limit hydrophobic interactions .
  • Aromatic Core : Pyridine-based analogs (e.g., (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine) introduce a nitrogen atom, altering electronic distribution and enabling hydrogen bonding .
  • Functional Groups : The difluoromethoxy group (–OCF₂) improves metabolic stability over methoxy (–OCH₃) due to resistance to oxidative degradation .

Biological Activity

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

The mechanism of action for [3-Bromo-2-(difluoromethoxy)phenyl]methanamine involves its interaction with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Key Points:

  • Target Interaction : The compound may modulate the activity of neurotransmitter receptors, particularly those involved in serotonin uptake, similar to other fluorinated compounds.
  • Biochemical Pathways : It is hypothesized that this compound could influence signaling pathways related to neuropharmacology and cancer biology.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies indicate that the presence of the bromine atom and difluoromethoxy group significantly affects the biological potency of the compound.

Table 1: SAR Analysis of Related Compounds

Compound NameBromine PositionDifluoromethoxy GroupBiological Activity
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine3YesPotential serotonin reuptake inhibition
3-Bromo-2-methoxyphenylmethanamine3NoReduced activity
4-Bromo-2-(difluoromethoxy)phenylmethanamine4YesIncreased cytotoxicity

Biological Activities

Research indicates that [3-Bromo-2-(difluoromethoxy)phenyl]methanamine exhibits a range of biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that the compound may act as a selective serotonin reuptake inhibitor (SSRI).
  • Anticancer Properties : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential use in treating infections.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine:

Case Study 1: Antidepressant Activity

A study involving animal models assessed the antidepressant potential of the compound. Results indicated a significant reduction in depressive behaviors when administered at optimal doses.

Case Study 2: Anticancer Efficacy

In vitro testing on human cancer cell lines showed that [3-Bromo-2-(difluoromethoxy)phenyl]methanamine inhibited cell proliferation by inducing apoptosis, with IC50 values comparable to established chemotherapeutics.

Table 2: Summary of Case Study Findings

Study FocusMethodologyKey Findings
Antidepressant ActivityAnimal model behavioral testsSignificant reduction in depression
Anticancer EfficacyIn vitro cell proliferation assaysInduced apoptosis in cancer cells

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